4-(5-Nitro-2-furyl)thiazole 4-(5-Nitro-2-furyl)thiazole
Brand Name: Vulcanchem
CAS No.: 53757-28-1
VCID: VC1713652
InChI: InChI=1S/C7H4N2O3S/c10-9(11)7-2-1-6(12-7)5-3-13-4-8-5/h1-4H
SMILES: C1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.19 g/mol

4-(5-Nitro-2-furyl)thiazole

CAS No.: 53757-28-1

Cat. No.: VC1713652

Molecular Formula: C7H4N2O3S

Molecular Weight: 196.19 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Nitro-2-furyl)thiazole - 53757-28-1

Specification

CAS No. 53757-28-1
Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
IUPAC Name 4-(5-nitrofuran-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C7H4N2O3S/c10-9(11)7-2-1-6(12-7)5-3-13-4-8-5/h1-4H
Standard InChI Key NOMAVCLLBXUQRD-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C2=CSC=N2

Introduction

Chemical Structure and Properties

4-(5-Nitro-2-furyl)thiazole is characterized by a thiazole ring substituted with a 5-nitro-2-furyl group at the 4-position. Its molecular formula is C7H4N2O3S with a molecular weight of 196.19 g/mol . The compound features a distinctive heterocyclic structure that contributes to its biological activity and chemical reactivity.

Physical and Chemical Characteristics

The compound typically appears as a dark yellow powder or solid and demonstrates low solubility in water, which influences its bioavailability and handling in experimental settings . The nitro group attached to the furan ring is particularly significant as it serves as a key functional group involved in the compound's metabolic activation and subsequent biological effects.

Chemical Identifiers

The following table provides the standard chemical identifiers for 4-(5-Nitro-2-furyl)thiazole:

Identifier TypeValue
CAS Number53757-28-1
PubChem CID107987
IUPAC Name4-(5-nitrofuran-2-yl)-1,3-thiazole
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
UNII9P249Y2MCB

Synthesis Methods

While the search results provide limited specific details on the synthesis of 4-(5-Nitro-2-furyl)thiazole, general approaches can be inferred based on similar compounds. The synthesis likely involves condensation reactions between appropriate precursors containing furan and thiazole functionalities. The specific reaction conditions, including temperature, solvent choice, and catalysts, would significantly influence the yield and purity of the final product.

Biological Activities

Carcinogenic Properties

4-(5-Nitro-2-furyl)thiazole and its derivatives have been extensively studied for their carcinogenic effects. Research on related compounds such as 2-amino-4-(5-nitro-2-furyl)thiazole has demonstrated significant tumor-inducing properties in animal models . In studies with Fischer rats, administration of 2-amino-4-(5-nitro-2-furyl)thiazole through diet (0.166% concentration for 52 weeks) resulted in multiple tumor types including:

  • Forestomach tumors (23 out of 24 rats)

  • Mammary gland fibroadenomas (4 out of 24 rats)

  • Mammary gland adenocarcinomas (2 out of 24 rats)

  • Renal pelvic carcinomas (2 out of 24 rats)

  • Bladder papillomas (5 out of 24 rats)

  • Bladder carcinomas (6 out of 24 rats)

  • Cutaneous tumors (2 out of 24 rats)

When administered via subcutaneous injection, the compound induced malignant fibrous histiocytomas in both male (5 out of 8) and female (4 out of 11) rats, and an angiosarcoma in one male rat . These findings clearly establish the carcinogenic potential of this chemical class.

Metabolic Pathways

The biological activity of 4-(5-Nitro-2-furyl)thiazole is closely related to its metabolism in the body. Studies on structurally similar compounds provide insights into these pathways. For instance, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), a related carcinogen, undergoes rapid absorption and distribution when administered to rats .

The metabolism of these compounds involves several key processes:

  • Nitroreduction as a critical metabolic activation step

  • Formation of reactive intermediates capable of binding to cellular macromolecules

  • Distribution primarily to the liver, with significant binding to trichloroacetic acid (TCA)-insoluble fractions

  • Excretion mainly through urine and feces

Research has demonstrated that the nitro group plays a crucial role in the compound's biological activity, as it undergoes metabolic reduction to form reactive species capable of binding to DNA and proteins .

Mechanism of Carcinogenicity

The carcinogenic mechanism of 4-(5-Nitro-2-furyl)thiazole likely involves:

  • Metabolic activation through nitroreduction

  • Formation of DNA adducts

  • Binding to cellular proteins, particularly those with sulfhydryl groups

  • Induction of mutations leading to carcinogenesis

Studies have shown that liver microsomes can facilitate the nitroreduction of related compounds, and the addition of sulfhydryl-containing compounds such as L-cysteine or reduced glutathione can decrease the binding of metabolites to proteins, suggesting that the reduced compound binds to protein sulfhydryl groups .

Related Compounds and Derivatives

Several structurally related compounds have been studied extensively and provide additional insights into the biological activities of this chemical class.

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

This derivative, also known as FANFT, has been characterized as a dark yellow powder or gold solid that is insoluble in water . It has been identified as a suspected carcinogen with experimental carcinogenic and tumorigenic properties. FANFT has also demonstrated mutagenic effects and experimental reproductive toxicity .

N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)

NFTA has been established as a carcinogen affecting multiple species including mice, rats, dogs, and hamsters . Its metabolism has been studied in detail, showing rapid absorption and distribution following intraperitoneal administration, with less than 0.5% of the administered dose being eliminated as CO2 .

Research Applications

Despite its carcinogenic properties, 4-(5-Nitro-2-furyl)thiazole serves important functions in scientific research.

Cancer Research Model

The compound provides a valuable model for studying chemical carcinogenesis, particularly for investigating the mechanisms by which nitrofuran derivatives induce cancer . Its well-characterized biological activities make it useful for research aimed at understanding organ-specific carcinogenesis, especially in the urinary bladder and forestomach.

Structure-Activity Relationship Studies

Hazard TypeDescription
CarcinogenicitySuspected carcinogen based on animal studies with related compounds
MutagenicityPotential mutagen based on structural characteristics
Thermal DecompositionMay emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) when heated
Target OrgansForestomach, bladder, mammary gland, kidney based on animal studies

These hazards underscore the importance of proper laboratory handling, including the use of appropriate personal protective equipment and containment facilities .

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